1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine
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Overview
Description
Trifluoromethylphenyl compounds are a class of organic compounds that contain a trifluoromethyl group (-CF3) attached to a phenyl ring . They are often used in the synthesis of pharmaceuticals and agrochemicals due to their unique physical and chemical properties .
Molecular Structure Analysis
The molecular structure of trifluoromethylphenyl compounds is characterized by a phenyl ring with a -CF3 group. The presence of other substituents (like nitro or chloro groups) can significantly affect the compound’s properties .Chemical Reactions Analysis
Trifluoromethylphenyl compounds can undergo various chemical reactions, including nucleophilic aromatic substitution and electrophilic aromatic substitution . The specific reactions depend on the other substituents on the phenyl ring.Physical And Chemical Properties Analysis
Trifluoromethylphenyl compounds typically have high thermal stability and chemical inertness due to the strong carbon-fluorine bonds in the -CF3 group . They are generally insoluble in water but soluble in organic solvents .Scientific Research Applications
Synthesis and Chemical Properties
- Regioselective Synthesis : This compound is instrumental in the regioselective synthesis of pyrazoles, demonstrating the potential for creating diverse chemical structures through reactions with nitroolefins (Deng & Mani, 2008).
- Reagent for Aldehydes and Ketones : It's been studied as a reagent for aldehydes and ketones, indicating its utility in organic synthesis (Maaskant, 1937).
- Synthesis of Pyrazole Derivatives : It plays a role in synthesizing various pyrazole derivatives, highlighting its versatility in creating pharmacologically relevant compounds (Abdellatif, Chowdhury, & Knaus, 2008).
Advanced Chemical Applications
- 13C NMR Studies : This compound has been pivotal in the study of (trifluoromethyl)hydroxypyrazoles using 13C NMR spectroscopy, offering insights into its molecular structure (Lee, Schleppnik, Schneider, & Campbell, 1990).
- Inhibitor Studies : Research into NF-kappaB and AP-1 gene expression has utilized derivatives of this compound, contributing to understanding transcription regulation (Palanki et al., 2000).
Biological and Medicinal Research
- Antimicrobial Evaluation : Some derivatives have been synthesized and evaluated for antimicrobial activities, suggesting its potential in developing new antibacterial agents (Jafari, Mohammadi, Jahanian-Najafabadi, & Hassanzadeh, 2017).
- Protoporphyrinogen IX Oxidase Inhibitors : The compound has been used in the synthesis of trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors, which can have implications in medical research (Li et al., 2005).
Mechanism of Action
- Nucleophilic Addition : The compound contains a nitro group (–NO₂) and a trifluoromethyl group (–CF₃) attached to an aromatic ring. It may undergo nucleophilic reactions, such as addition of hydroxide ions or water to the aromatic ring .
- Benzylic Position Reactivity : The benzylic position (adjacent to the aromatic ring) is susceptible to various reactions, including nucleophilic substitution and oxidation .
- Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonism : If the compound interacts with CGRP receptors, it could modulate pain perception .
Mode of Action
: Nucleophilic Reactions of Benzene Derivatives - Chemistry LibreTexts : FDA-Approved Trifluoromethyl Group … - MDPI : Reactions at the benzylic position (video) | Khan Academy
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N3O2/c1-14(13)6-3-5(9)4(8(10,11)12)2-7(6)15(16)17/h2-3H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYKNMXCTQBHKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C(=C1)Cl)C(F)(F)F)[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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